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Compound of Interest

Compound Name: 1,5-Diiodonaphthalene

Cat. No.: B1598947

1,5-Diiodonaphthalene is a halogenated polycyclic aromatic hydrocarbon of significant
interest to researchers in materials science and organic synthesis. Its symmetric, rigid structure
makes it a valuable precursor for the synthesis of novel organic semiconductors, polymers, and
complex molecular architectures. A comprehensive understanding of its thermodynamic
properties is paramount for the practical application of this compound, governing everything
from purification and process scale-up to the computational modeling of its behavior in
advanced materials.

This guide addresses the current state of knowledge regarding the thermodynamic properties
of 1,5-diiodonaphthalene. A review of the scientific literature reveals a notable scarcity of
experimentally determined data for key parameters such as the enthalpy of sublimation and
formation. Therefore, this document serves a dual purpose: to consolidate the known physical
properties and, more importantly, to provide a detailed, field-proven framework for the
experimental determination and computational estimation of its core thermodynamic
characteristics. For drug development professionals and scientists, this guide is intended to be
a roadmap for filling critical knowledge gaps and enabling more precise control over the
application of this versatile molecule.

Known and Predicted Physical Properties

The foundational physical properties of 1,5-diiodonaphthalene are summarized below. It is
critical to note that while the melting point is experimentally verified, other key values like the
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boiling point are derived from computational predictions, underscoring the need for rigorous
experimental validation.

Property Value Unit Data Type Reference(s)
Molecular

CioHsl2 - - -
Formula
Molecular Weight  379.96 g/mol Calculated -
Melting Point 147 °C Experimental --INVALID-LINK--
Boiling Point 384.2+15.0 °C Predicted --INVALID-LINK--
Density 2.265 + 0.06 g/cm3 Predicted --INVALID-LINK--
Enthalpy of
Sublimation Not Available kJ/mol - -
(AHsub)
Enthalpy of )

Not Available kJ/mol - -

Formation (AHf°)

Heat Capacity

Not Available J/(mol-K) - -
(Cp)

Section 1: Vapor Pressure and Enthalpy of
Sublimation

The enthalpy of sublimation (AHsub), the energy required for a substance to transition directly
from a solid to a gas, is a critical parameter for purification via sublimation and for calculating
the lattice energy of the crystal.[1] It is determined by measuring the compound's vapor
pressure as a function of temperature.

Causality and Method Selection: The Knudsen Effusion
Technique

For organic solids with low volatility, such as 1,5-diiodonaphthalene, the Knudsen effusion
mass-loss technique is the gold standard for accurately measuring low vapor pressures
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(typically in the range of 10~3 to 1 Pa).[2][3] The method's authority stems from its direct
relationship between a measured rate of mass loss and the equilibrium vapor pressure,
governed by the Hertz-Knudsen equation.

The core principle is that a sample held in a sealed container (a Knudsen cell) at a constant
temperature will establish an equilibrium vapor pressure. If a small, well-defined orifice is
present, molecules will effuse into a high-vacuum environment at a rate proportional to that
pressure. By measuring the mass loss over time, the vapor pressure can be calculated. This
experimental value, when measured at several temperatures, allows for the determination of
the enthalpy of sublimation via the Clausius-Clapeyron equation.[3]

Experimental Protocol: Knudsen Effusion Mass-Loss
Measurement

This protocol describes a self-validating system for the determination of vapor pressure.
o System Calibration (Trustworthiness Pillar):

o Prior to sample analysis, the apparatus must be calibrated using a certified reference
material with a well-documented vapor pressure, such as benzoic acid.

o Run the full experimental procedure with the reference material. The calculated vapor
pressures must fall within the accepted literature values to validate the performance of the
vacuum system, temperature control, and balance. This step ensures the integrity of all
subsequent measurements.

e Sample Preparation:

o Ensure the 1,5-diiodonaphthalene sample is of high purity (e.g., >95%), as volatile
impurities would erroneously increase the measured mass loss rate. Purification by
recrystallization or sublimation may be necessary.

o Load approximately 5-20 mg of the crystalline sample into the Knudsen cell.
o Experimental Procedure:

o Place the loaded Knudsen cell into the thermostatted chamber of the apparatus.
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o Evacuate the system to a high vacuum (e.g., < 104 Pa). Causality: A high vacuum is
critical to ensure that the mean free path of the effusing molecules is much larger than the
orifice diameter. This prevents intermolecular collisions outside the orifice, a core
assumption of the method.[4]

o Set the desired temperature for the first measurement. Allow the system to equilibrate for
at least 1-2 hours to ensure isothermal conditions within the cell. Causality: Precise and
stable temperature control is the most critical experimental variable, as vapor pressure is
exponentially dependent on temperature.

o Measure the mass of the cell continuously using a high-precision microbalance. Record
mass as a function of time for a period sufficient to establish a stable, linear rate of mass
loss (dm/dt).

» Data Acquisition and Analysis:

o Repeat Step 3 for a series of temperatures (e.g., in 5 K increments) over a range that
yields measurable mass loss rates.

o For each temperature (T), calculate the vapor pressure (P) using the Knudsen equation:

p= %Ao }WC VERIp=dtdmAo - WcIM2nRT

Where:

dm/dt is the steady-state rate of mass loss ( kg/s ).

A_o is the area of the effusion orifice (m?2).

W_c is the Clausing correction factor (dimensionless, accounts for orifice geometry).

R is the universal gas constant (8.314 J/(mol-K)).

T is the absolute temperature (K).

M is the molar mass of 1,5-diiodonaphthalene (0.37996 kg/mol ).

o Derivation of Sublimation Enthalpy:
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o Plot In(P) versus 1/T. The data should form a straight line.

o The standard molar enthalpy of sublimation (AH°sub) is derived from the slope of this line
according to the Clausius-Clapeyron equation: ngcontent-ng-c887220695=""_nghost-ng-
€2832362541="" class="inline ng-star-inserted">

Slope = — 2 S1ope=—RAHsub

Visualization: Knudsen Effusion Workflow

The logical flow of the Knudsen effusion experiment is depicted below.
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Knudsen effusion experimental workflow.
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Section 2: Enthalpy of Formation

The standard molar enthalpy of formation (AHf°) is the enthalpy change when one mole of a
compound is formed from its constituent elements in their standard states. It is a fundamental
measure of a molecule's thermodynamic stability.

Causality and Method Selection: Combustion
Calorimetry

For organic compounds like 1,5-diiodonaphthalene, the most established method for
determining AHf° is static-bomb combustion calorimetry.[3] The experiment does not measure
the enthalpy of formation directly. Instead, it precisely measures the energy of combustion
(AUc). This value is then used within a thermodynamic cycle based on Hess's Law to calculate
the enthalpy of formation. The high energy release upon combustion allows for a precise and
reliable measurement.

Experimental Protocol: Static-Bomb Combustion
Calorimetry

e Calorimeter Calibration:

o The effective heat capacity of the calorimeter system (Ccal) must be determined by
combusting a certified standard, typically benzoic acid, for which the energy of combustion
is known with high accuracy.[5][6] This is a critical self-validation step.

e Sample Preparation:
o A pellet of 1,5-diiodonaphthalene (approx. 0.5 - 1.0 g) is weighed with high precision.

o The pellet is placed in a crucible inside the "bomb" vessel. A fuse wire is positioned to
contact the sample.

o A small, known amount of water is added to the bomb to ensure all combustion products
are in their standard states (e.g., H20(l)).

e Combustion:
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o The bomb is sealed and pressurized with high-purity oxygen (e.g., to 30 atm). Causality: A
high pressure of pure oxygen is required to ensure complete and rapid combustion of the
organic sample.

o The bomb is placed in a calorimeter bucket containing a precisely known mass of water.
The entire assembly is allowed to reach thermal equilibrium.

o The sample is ignited by passing a current through the fuse wire.

o Data Acquisition and Analysis:

[¢]

The temperature of the water in the bucket is recorded at regular intervals before and after
ignition to determine the precise temperature change (AT) resulting from the combustion.

o The total heat released (gtotal) is calculated: q_total = C_cal * AT
o Corrections are made for the heat released by the combustion of the fuse wire.
o The constant-volume energy of combustion (AUc) for the sample is calculated from gtotal.

o The standard enthalpy of combustion (AHc®) is then calculated from AUc using the relation
AH = AU + AngasRT, where Angas is the change in the number of moles of gas in the
combustion reaction.

» Derivation of Enthalpy of Formation:

o The standard enthalpy of formation (AHf°) of 1,5-diiodonaphthalene is calculated using
Hess's Law and the following reaction: CioHsl2(s) + 11.5 O2(g) — 10 CO2(g) + 3 H20(l) +

[2(S)
o The relationship is: AHc® = [10 * AHf°(COz, g) + 3 * AHf°(H20, )] - [AHf°(C10Hesl2, S)]

o Since the standard enthalpies of formation for CO2(g) and H20(l) are known with high
accuracy, AHf°(CioHslz2, s) can be determined.

Visualization: Thermodynamic Cycle for Enthalpy of
Formation
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This diagram illustrates the application of Hess's Law to find the enthalpy of formation from
combustion data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1598947#thermodynamic-properties-of-1-5-
diiodonaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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